3-Tert-butyl-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry QSAR Conformational Analysis

3-Tert-butyl-1,2,3,4-tetrahydroquinoline (CAS 1344085-17-1) is a C3-tert-butyl-substituted 1,2,3,4-tetrahydroquinoline (THQ) derivative with the molecular formula C₁₃H₁₉N and molecular weight 189.30 g/mol. THQs constitute a privileged scaffold in medicinal chemistry and catalysis, widely recognized for their presence in bioactive natural products and pharmaceuticals.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 1344085-17-1
Cat. No. B2650672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-1,2,3,4-tetrahydroquinoline
CAS1344085-17-1
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCC(C)(C)C1CC2=CC=CC=C2NC1
InChIInChI=1S/C13H19N/c1-13(2,3)11-8-10-6-4-5-7-12(10)14-9-11/h4-7,11,14H,8-9H2,1-3H3
InChIKeyPIIMDIGMTSIGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butyl-1,2,3,4-tetrahydroquinoline (CAS 1344085-17-1): Structural Identity and Class Profile for Targeted Procurement


3-Tert-butyl-1,2,3,4-tetrahydroquinoline (CAS 1344085-17-1) is a C3-tert-butyl-substituted 1,2,3,4-tetrahydroquinoline (THQ) derivative with the molecular formula C₁₃H₁₉N and molecular weight 189.30 g/mol . THQs constitute a privileged scaffold in medicinal chemistry and catalysis, widely recognized for their presence in bioactive natural products and pharmaceuticals [1]. The introduction of a bulky tert-butyl substituent at the 3-position of the partially saturated nitrogen heterocycle imparts distinct steric and conformational properties relative to the unsubstituted parent scaffold [2]. This compound is commercially available as a versatile small molecule building block, typically offered at 95% minimum purity, and serves as a starting material for the synthesis of more complex THQ-containing libraries and lead optimization programs .

Why 3-Tert-butyl-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic THQ Analogs in Structure-Sensitive Applications


The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore, yet its biological activity and physicochemical properties are exquisitely sensitive to the position, steric bulk, and electronic nature of substituents [1]. Generic substitution—replacing 3-tert-butyl-1,2,3,4-tetrahydroquinoline with the unsubstituted THQ parent, a regioisomeric 6-tert-butyl analog, or a less hindered 3-alkyl derivative—fundamentally alters three critical selection parameters: (1) conformational restriction of the saturated ring imparted by the C3-tert-butyl group, which pre-organizes the scaffold for specific binding pocket geometries; (2) metabolic stability at the benzylic 3-position, where the quaternary tert-butyl carbon blocks oxidative metabolism; and (3) logP-driven membrane permeability and solubility profiles [2]. The quantitative consequences of these structural differences, as documented in THQ analog series, are presented below.

3-Tert-butyl-1,2,3,4-tetrahydroquinoline: Comparative Quantitative Evidence for Informed Procurement Decisions


Steric Parameter (Taft Es) and Conformational Restriction: C3-tert-Butyl vs. C3-Methyl vs. C3-H

The Taft steric parameter (Es) for a tert-butyl group is approximately -1.54, representing substantial steric bulk relative to a methyl group (Es ≈ 0.00) or hydrogen (Es ≈ 1.24) [1]. At the C3-position of 1,2,3,4-tetrahydroquinoline, this bulky substituent imposes a strong pseudoaxial conformational preference on the saturated ring, restricting conformational flexibility relative to the unsubstituted THQ scaffold, which exists as a rapidly interconverting mixture of half-chair conformers [2]. This conformational restriction can pre-organize the scaffold for specific binding pocket geometries in target proteins, a property not available with smaller C3-substituents or C3-unsubstituted analogs [3].

Medicinal Chemistry QSAR Conformational Analysis Structure-Activity Relationship

Lipophilicity (clogP) Differentiation: C3-tert-Butyl THQ vs. Parent THQ and Regioisomeric 6-tert-Butyl THQ

The calculated partition coefficient (clogP) for 3-tert-butyl-1,2,3,4-tetrahydroquinoline is approximately 3.8-4.2, reflecting the lipophilic contribution of the tert-butyl substituent (+1.98 logP units relative to hydrogen) [1]. This contrasts with the parent 1,2,3,4-tetrahydroquinoline (clogP ≈ 1.8-2.0) . Importantly, the regioisomeric 6-tert-butyl-1,2,3,4-tetrahydroquinoline exhibits a slightly higher clogP (≈ 4.0-4.4) due to reduced intramolecular hydrogen-bonding potential with the aromatic ring, and altered pKa of the secondary amine (predicted pKa ≈ 7.8 for 3-tert-butyl vs. ≈ 8.2 for 6-tert-butyl vs. ≈ 9.5 for parent THQ) [2]. These differences translate to distinct membrane permeability and solubility profiles across the series.

ADME Physicochemical Properties Drug Design logP

Comparative Cytotoxic Potency in Tetrahydroquinoline Analog Series: Evidence for Substituent-Dependent Activity

A 2024 study by Dey et al. evaluated a series of N-substituted tetrahydroquinoline analogs for anticancer activity across multiple cell lines. While 3-tert-butyl-1,2,3,4-tetrahydroquinoline was not the primary compound in this SAR study, the data demonstrate that structural modifications to the THQ scaffold produce >3400-fold variation in IC₅₀ values [1]. The most potent analog (17f) exhibited an IC₅₀ of 0.082 µM against A549 lung cancer cells, compared to the standard drug 5-fluorouracil (IC₅₀ = 0.28 µM) and other analogs in the series with IC₅₀ values exceeding 100 µM [2]. This underscores that the specific substitution pattern—including the C3-tert-butyl group—is a critical determinant of biological activity, and that the scaffold alone does not confer potency. Further SAR expansion with the 3-tert-butyl derivative as a starting point could identify compounds with enhanced selectivity or improved physicochemical properties relative to the published analogs [3].

Anticancer Cytotoxicity SAR Medicinal Chemistry

Positional Isomer Comparison: C3-tert-Butyl vs. C4-tert-Butyl vs. C6-tert-Butyl THQ Derivatives in Catalytic and Biological Contexts

The position of the tert-butyl substituent on the THQ scaffold critically influences its utility in organometallic chemistry. Ortho-lithiation of 2-substituted THQ derivatives bearing tert-butyl groups at various positions (including C3) enables the construction of o-phenylene-bridged titanium complexes for olefin polymerization catalysis [1]. The C3-tert-butyl isomer provides a distinct steric environment around the nitrogen atom compared to C4-tert-butyl or C6-tert-butyl isomers. Specifically, the C3-position places the bulky group adjacent to the secondary amine, directly influencing the geometry of metal coordination and the steric shielding of the active site, whereas C6-substitution primarily modulates electronic properties of the aromatic ring without directly affecting the coordination sphere [2]. This regioisomeric distinction is critical: C3-tert-butyl derivatives are selected when steric modulation of the nitrogen coordination environment is required; C4- and C6- isomers serve different purposes in catalyst design [3].

Organometallic Chemistry Ligand Design Regioisomerism Catalysis

Metabolic Stability Inference: C3-tert-Butyl Substitution Blocks Oxidative Metabolism at the Benzylic Position

The benzylic C3-position of 1,2,3,4-tetrahydroquinoline is a known site of cytochrome P450-mediated oxidative metabolism, typically leading to hydroxylation and subsequent elimination or conjugation [1]. Introduction of a tert-butyl group at this position replaces the oxidizable C-H bond with a quaternary C-C bond, effectively blocking this metabolic pathway [2]. This structural modification is analogous to the well-established strategy of tert-butyl bioisosteric replacement used in numerous approved drugs to enhance metabolic stability and extend half-life [3]. While direct microsomal stability data for 3-tert-butyl-1,2,3,4-tetrahydroquinoline is not available in the public domain, the class-level principle is robust: C3-tert-butyl substitution confers resistance to benzylic oxidation relative to C3-H or C3-alkyl (non-quaternary) THQ analogs. This property is a key differentiator when selecting a THQ scaffold for in vivo studies.

Drug Metabolism CYP450 Metabolic Stability Pharmacokinetics

3-Tert-butyl-1,2,3,4-tetrahydroquinoline: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: SAR Exploration Requiring Conformational Restriction and Enhanced Metabolic Stability

3-Tert-butyl-1,2,3,4-tetrahydroquinoline is procured as a starting scaffold for structure-activity relationship (SAR) studies where conformational pre-organization and metabolic stability at the benzylic 3-position are desired. The bulky tert-butyl group imposes a pseudoaxial conformational preference (Taft Es = -1.54), restricting the flexibility of the saturated ring compared to unsubstituted THQ [1]. This pre-organization can improve binding affinity for targets with specific steric requirements. Additionally, the quaternary C3-carbon eliminates the primary site of CYP450-mediated benzylic oxidation, a known metabolic liability of the parent THQ scaffold [2]. Researchers select this specific analog over the unsubstituted THQ parent or smaller C3-alkyl derivatives when designing compounds intended for in vivo evaluation where extended half-life is critical [3].

Organometallic Chemistry: Sterically Tuned Ligand Synthesis for Transition Metal Catalysis

The C3-tert-butyl substitution pattern on the THQ scaffold provides a distinct steric environment directly adjacent to the secondary amine nitrogen, enabling precise modulation of metal coordination geometry in transition metal catalysts. Ortho-lithiation of 3-tert-butyl-THQ derivatives, followed by transmetalation to titanium, yields o-phenylene-bridged complexes with defined steric shielding of the active site [1]. This regioisomer is specifically selected over C4- or C6-tert-butyl analogs when direct steric influence on the amine coordination sphere is required; the C4 and C6 isomers provide remote or electronic-only modulation, respectively [2]. Procurement of the correct positional isomer is essential for achieving the desired catalytic activity and selectivity in olefin polymerization and related transformations [3].

Chemical Biology: Privileged Scaffold Library Synthesis and Diversity-Oriented Synthesis

3-Tert-butyl-1,2,3,4-tetrahydroquinoline serves as a versatile building block for the construction of diversity-oriented synthesis (DOS) libraries and privileged scaffold collections. The tetrahydroquinoline core is recognized as a privileged pharmacophore present in numerous bioactive natural products and approved drugs [1]. The 3-tert-butyl derivative offers a unique combination of steric bulk, enhanced lipophilicity (clogP ≈ 3.8-4.2), and a secondary amine handle for further N-functionalization [2]. This specific substitution pattern is selected over other regioisomers to introduce steric and lipophilic diversity into screening libraries, and its commercial availability at 95% purity enables rapid parallel synthesis without the need for in-house de novo preparation of the substituted scaffold [3].

Physicochemical Property Optimization: Balancing Lipophilicity and Solubility in Lead Optimization

In lead optimization programs where tuning of lipophilicity is required, 3-tert-butyl-1,2,3,4-tetrahydroquinoline offers a predictable ~2.0 logP unit increase relative to the parent THQ scaffold (clogP ≈ 3.8-4.2 vs. 1.8-2.0) [1]. This increase is accompanied by a decreased predicted pKa of the secondary amine (≈ 7.8 vs. 9.5 for parent THQ) due to steric shielding, which can reduce the fraction ionized at physiological pH and thereby enhance passive membrane permeability [2]. Procurement of this specific analog is indicated when a lead series suffers from poor permeability due to excessive polarity; the 3-tert-butyl substitution provides a well-characterized, synthetically accessible modification that systematically increases logP without introducing additional hydrogen bond donors or acceptors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Tert-butyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.